molecular formula C12H8N2O3 B1678761 Nicotinic anhydride CAS No. 16837-38-0

Nicotinic anhydride

Cat. No. B1678761
CAS RN: 16837-38-0
M. Wt: 228.2 g/mol
InChI Key: VPODXHOUBDCEHN-UHFFFAOYSA-N
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Description

Nicotinic anhydride is a compound with the molecular formula C12H8N2O3 . It is also known by other names such as 3-Pyridinecarboxylic Anhydride and pyridine-3-carbonyl pyridine-3-carboxylate . The molecular weight of Nicotinic anhydride is 228.20 g/mol .


Synthesis Analysis

A highly efficient synthesis reaction of carboxylic anhydrides catalyzed by triphenylphosphine oxide is described for the quick synthesis of a range of symmetric carboxylic anhydrides and cyclic anhydrides under mild and neutral conditions with a high yield .


Molecular Structure Analysis

Nicotinic anhydride has a complex structure that includes a pyridine and a pyrrolidine ring . The InChI representation of the molecule is InChI=1S/C12H8N2O3/c15-11(9-3-1-5-13-7-9)17-12(16)10-4-2-6-14-8-10/h1-8H .


Physical And Chemical Properties Analysis

Nicotinic anhydride has a molecular weight of 228.20 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 . The exact mass of Nicotinic anhydride is 228.05349212 g/mol . The topological polar surface area of the compound is 69.2 Ų .

Scientific Research Applications

Receptor Identification and Lipid Regulation

Nicotinic acid, a derivative of nicotinic anhydride, has been extensively studied for its role in dyslipidemia treatment, primarily due to its ability to regulate lipid levels in cardiovascular diseases. Wise et al. (2003) identified HM74 as a low affinity receptor for nicotinic acid, contributing to the understanding of its mechanism in dyslipidemia treatment (Wise et al., 2003). Soga et al. (2003) further supported this by identifying HM74b as a receptor for nicotinic acid, demonstrating its role in inhibiting lipolysis in adipocytes (Soga et al., 2003).

Anti-lipolytic Effects

The anti-lipolytic effects of nicotinic acid, particularly its inhibition of triglyceride lipase in adipose tissue, were described by Tunaru et al. (2003). They showed that the G-protein-coupled receptor PUMA-G/HM74 mediates these effects, crucial for its lipid-lowering properties (Tunaru et al., 2003).

Pharmacological Effects Beyond Lipid Regulation

Lukasova et al. (2011) explored nicotinic acid’s pharmacological effects beyond lipid regulation. They found that it exerts antiatherosclerotic effects through its receptor on immune cells, suggesting potential applications in treating inflammatory diseases like multiple sclerosis or psoriasis (Lukasova et al., 2011).

GPER-Mediated Signaling in Cancer Cells

Santolla et al. (2014) discovered that nicotinic acid and nicotinamide activate GPER-mediated signaling in breast cancer cells, indicating a potential role in cancer treatment strategies (Santolla et al., 2014).

Anti-Inflammatory and Anti-Atherosclerotic Properties

Lukasova et al. (2011) also noted that nicotinic acid inhibits atherosclerosis progression in mice through its receptor GPR109A expressed in immune cells, emphasizing its anti-inflammatory properties independent of lipid-level changes (Lukasova et al., 2011).

Potential Inhibition of Carbonic Anhydrase III

Finally, Mohammad et al. (2017) reported that nicotinic acid analogs could inhibit carbonic anhydrase III, a target for managing dyslipidemia and cancer progression. This suggests another potential therapeutic application in these areas (Mohammad et al., 2017).

Safety And Hazards

Nicotinic anhydride can cause skin irritation and serious eye irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .

Future Directions

Research on nicotine, a related compound, suggests that nicotine intervention could be a promising approach in the treatment of Parkinson’s disease . Moreover, the reduction of nicotine levels in cigarettes and other tobacco products could potentially have a profound impact on reducing tobacco-related morbidity and mortality .

properties

IUPAC Name

pyridine-3-carbonyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c15-11(9-3-1-5-13-7-9)17-12(16)10-4-2-6-14-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPODXHOUBDCEHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)OC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168554
Record name Nicotinic anhydride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nicotinic anhydride

CAS RN

16837-38-0
Record name Nicotinic anhydride
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Record name Nicotinic anhydride
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Record name Nicotinic anhydride
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Record name Nicotinic anhydride
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Record name Nicotinic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
123
Citations
AW Schrecker, PB Maury - Journal of the American Chemical …, 1954 - ACS Publications
… of nicotinic anhydride gave essentially identical yields and melting points; the product was, however, contaminated with a trace of blue dye, which could be removed by treatment with …
Number of citations: 14 pubs.acs.org
H NAGANO, Y NAWATA, M HAMANA - … and pharmaceutical bulletin, 1987 - jstage.jst.go.jp
… Treatment of nicotinic anhydride') with m-chloroperbenzoic acid (m-CPBA) in chloroform resulted in the formation of nicotinic acid (la) and its N-oxide (2a), the expected N,N'-dioxide or N…
Number of citations: 23 www.jstage.jst.go.jp
CO Badgett - Journal of the American Chemical Society, 1947 - ACS Publications
… nicotinic anhydride from nicotinic acid has been developed … of nicotinic anhydride which crystallized had a melting point of … , bringing the total weight of nicotinic anhydride to 66.6 g. This …
Number of citations: 9 pubs.acs.org
H Rinderknecht, M Gutenstein - Organic Syntheses, 2003 - Wiley Online Library
Nicotinic Anhydride - Rinderknecht - Major Reference Works - Wiley Online Library …
Number of citations: 18 onlinelibrary.wiley.com
EC Coyner, GA Ropp - Journal of the American Chemical Society, 1947 - ACS Publications
… nicotinic anhydride from nicotinic acid has been developed in this Laboratory. Excellentyields of essentially pure product are obtained by a process in which distillation procedures are …
Number of citations: 6 pubs.acs.org
K Kurita, Y Koyama, K Murakami, S Yoshida, N Chau - Polymer journal, 1986 - nature.com
… Water-soluble chitin and chitosan were efficiently nicotinoylated with nicotinic anhydride in aq.. pyridine or aq. acetic acid/methanol under almost homogeneous highly swollen or …
Number of citations: 17 www.nature.com
CH Shuford Jr, DL West, HW Davis - Journal of the American …, 1954 - ACS Publications
… distillation of the acid chlorides, have been emphasized by Badgett,2 who published a simplified procedure for the preparation of nicotinic anhydride, in which the intermediarynicotinyl …
Number of citations: 13 pubs.acs.org
A Lawson - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… With aromatic acid anhydrides and nicotinic anhydride type (I) predominated, and with benzoic and p-acetoxybenzoic anhydrides these have been used to produce amines chemically …
Number of citations: 8 pubs.rsc.org
X Cheng, DL Zhang, XB Li, JT Ye, L Shi, ZS Huang… - Bioorganic …, 2014 - Elsevier
… We designed to acylate the o-hydroquinones of tanshinones with nicotinic anhydride derivatives to obtain the potential protective agents against atherosclerosis. Here, we report the …
Number of citations: 15 www.sciencedirect.com
JA MacKay, E Vedejs - The Journal of Organic Chemistry, 2004 - ACS Publications
… were tested in nicotinoylation reactions with nicotinic anhydride. This reagent was expected … at low temperatures and to provide solubility for nicotinic anhydride. Aryl alkyl carbinols 6−9 …
Number of citations: 47 pubs.acs.org

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